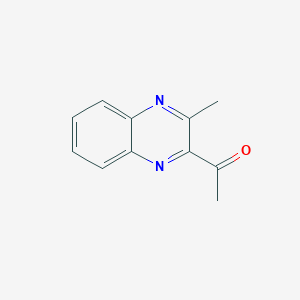

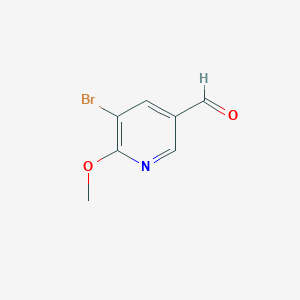

2-Bromo-1-(o-tolil)etanona

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated aromatic ketones involves the reaction of appropriate precursors to introduce bromine atoms into the molecular structure. In the case of 1,1'-Bis(2-bromobenzoylthioureido)ethane, the synthesis was achieved through the reaction of 2-bromobenzoylisothiocyanate with ethylenediamine in acetonitrile . This method showcases the use of isothiocyanate as a reactive intermediate to incorporate the thiourea moiety into the final compound. Similarly, the synthesis of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone was conducted using 3-acetyl-4-hydroxycoumarin and dibromide, indicating a strategy for introducing multiple bromine atoms into the compound . These methods reflect the versatility of bromination reactions in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones is characterized by the presence of bromine atoms attached to the aromatic ring, which significantly influences the physical and chemical properties of these compounds. The crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane was determined to be monoclinic with a P2(1)/c space group, and the arrangement of the thiono group is trans to the benzoyl across their C-N bonds . The crystal structure of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone also crystallizes in the monoclinic system with a P21/c space group, highlighting the commonality in crystal systems among brominated compounds . The molecular structure is further elucidated through computational methods such as DFT calculations, which provide optimized geometries that agree with experimental data .

Chemical Reactions Analysis

The reactivity of brominated aromatic ketones is influenced by the presence of bromine atoms, which are electron-withdrawing groups that can activate the aromatic ring towards nucleophilic substitution reactions. The intermolecular hydrogen bonds, such as N–H···S in 1,1'-Bis(2-bromobenzoylthioureido)ethane, play a crucial role in stabilizing the crystal structures and can also influence the reactivity of the compound . The molecular docking studies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone suggest potential inhibitory activity against enzymes, indicating that these compounds can participate in biological chemical reactions and may act as anti-neoplastic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are characterized by their spectroscopic features and electronic properties. Techniques such as FT-IR, 1H, and 13C NMR spectroscopy are used to characterize these compounds . The vibrational frequencies and assignments are investigated both experimentally and theoretically, providing insights into the functional groups present in the molecules . The HOMO-LUMO analysis reveals information about charge transfer within the molecule, and the molecular electrostatic potential indicates regions of electron density, which are important for understanding the reactivity and interactions of the compound . The first hyperpolarizability calculations suggest potential applications in nonlinear optics due to the electronic properties of these brominated ketones .

Aplicaciones Científicas De Investigación

Síntesis de Alfa-Bromocetonas

2-Bromo-1-(o-tolil)etanona se utiliza en la síntesis de alfa-bromocetonas, que son intermediarios valiosos en la síntesis orgánica. Este proceso implica una estrategia de una sola olla utilizando bromuro de amonio y Oxone para convertir alcoholes secundarios en alfa-bromocetonas .

Aplicaciones en Química Medicinal

En química medicinal, se exploran las propiedades de this compound para el diseño de fármacos debido a su lipofilia y similitud con fármacos, que son factores importantes para determinar la idoneidad de un compuesto como agente farmacéutico .

Fotocatálisis

Este compuesto se ha utilizado en procesos de síntesis de una sola olla catalizados por organofotorreducción mediada por luz visible. Por ejemplo, se ha aplicado en la síntesis de 1H-pirroles disustituidos utilizando un enfoque de múltiples componentes con fotocatalizador .

Modelado y Simulación Molecular

this compound se menciona en programas de modelado y simulación molecular como Amber, GROMACS y otros para crear visualizaciones y simulaciones que son cruciales para comprender las interacciones y la dinámica moleculares .

Estudios de Solubilidad en Agua

La solubilidad en agua de this compound es un parámetro importante en la farmacocinética, que afecta su absorción y distribución dentro de los sistemas biológicos .

Evaluaciones de Seguridad

Las evaluaciones de seguridad de compuestos químicos como this compound son esenciales para determinar su perfil de riesgo y los requisitos de manejo tanto en entornos de laboratorio como industriales .

Safety and Hazards

Mecanismo De Acción

Mode of Action

For instance, the bromine atom in the compound could be replaced by a nucleophile present in the biological system .

Pharmacokinetics

For instance, 2-Bromo-1-(o-tolyl)ethanone has a molecular weight of 213.07 , which is within the range that is generally favorable for oral bioavailability.

Action Environment

The action, efficacy, and stability of 2-Bromo-1-(o-tolyl)ethanone can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature. Furthermore, the compound’s reactivity may be influenced by the pH of its environment.

Propiedades

IUPAC Name |

2-bromo-1-(2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGAXELQRATLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497957 | |

| Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51012-65-8 | |

| Record name | 2-Bromo-1-(2-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

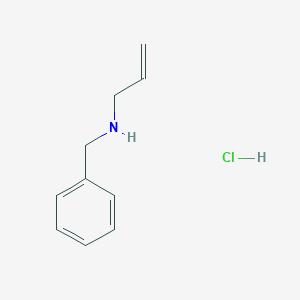

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

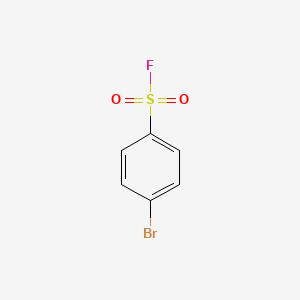

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)

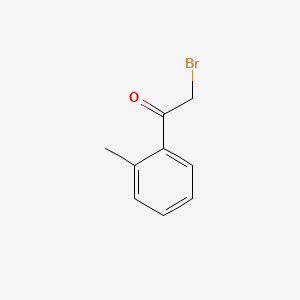

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)